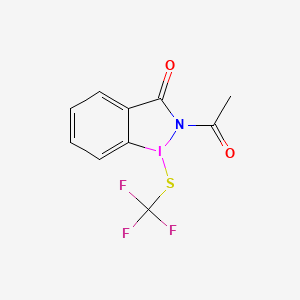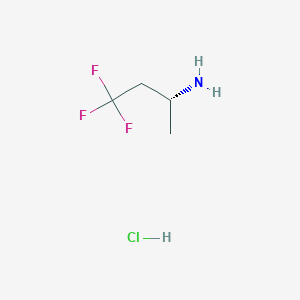![molecular formula C8H13NO3 B15361098 Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)
Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. It is a solid at room temperature and is known for its unique bicyclic structure, which includes an oxirane (epoxide) ring and an amino group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Epoxidation of a bicyclic precursor: The compound can be synthesized by epoxidation of a bicyclic precursor, such as 5-aminobicyclo[3.1.1]heptane-1-carboxylate, using an oxidizing agent like m-CPBA (meta-chloroperoxybenzoic acid).
Esterification: The carboxylate group can be esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality.
Types of Reactions:
Oxidation: The epoxide ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the epoxide ring.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Diols: Resulting from the oxidation of the epoxide ring.
Primary Amines: Resulting from the reduction of the amino group.
Substituted Products: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with bicyclic structures. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate: Lacks the epoxide ring.
5-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure but without the amino group.
Uniqueness: Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of both the amino group and the epoxide ring, which allows for a wide range of chemical reactions and applications.
This compound's versatility and unique structure make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential use in drug development highlight its importance in the field of chemistry and beyond.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-6(10)7-2-8(9,3-7)5-12-4-7/h2-5,9H2,1H3 |
InChI Key |
NWYHFVXFJKTPHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(COC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B15361016.png)


![1-[(Trimethylsilyl)oxy]-2,3-dihydro-1H-indene-1-carbonitrile](/img/structure/B15361044.png)




![Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B15361071.png)
![tert-butyl N-[3-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]propyl]carbamate](/img/structure/B15361072.png)

![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)


